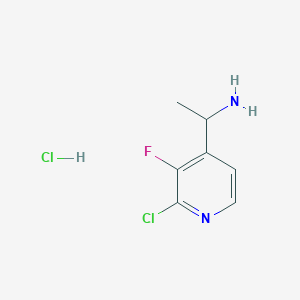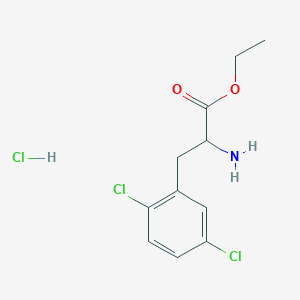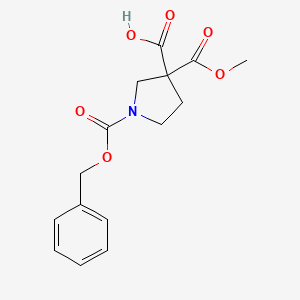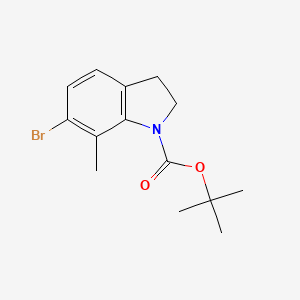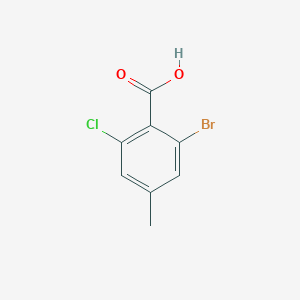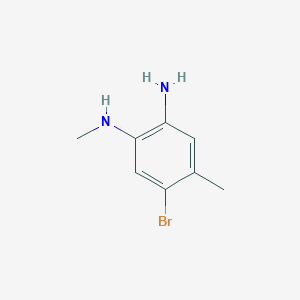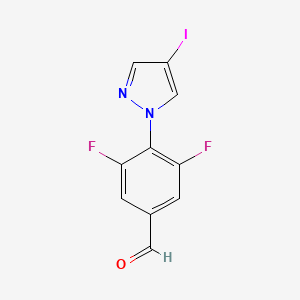
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with difluoro and iodo-pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of 3,5-diarylpyrazole substrates using electrophilic fluorinating agents like Selectfluor™ in acetonitrile under microwave conditions at 90°C . The iodination step can be achieved using iodine or iodinating reagents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors for better control over reaction conditions and improved safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The iodo-pyrazole moiety can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Fluorination: Selectfluor™ in acetonitrile.
Iodination: Iodine or iodinating reagents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts with appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzoic acid, while reduction would yield 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzyl alcohol.
Applications De Recherche Scientifique
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the effects of fluorinated and iodinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluoro-4-(4-chloro-1h-pyrazol-1-yl)benzaldehyde
- 3,5-Difluoro-4-(4-bromo-1h-pyrazol-1-yl)benzaldehyde
- 3,5-Difluoro-4-(4-methyl-1h-pyrazol-1-yl)benzaldehyde
Uniqueness
3,5-Difluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H5F2IN2O |
|---|---|
Poids moléculaire |
334.06 g/mol |
Nom IUPAC |
3,5-difluoro-4-(4-iodopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H5F2IN2O/c11-8-1-6(5-16)2-9(12)10(8)15-4-7(13)3-14-15/h1-5H |
Clé InChI |
BEHFHGZOJUAVNT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N2C=C(C=N2)I)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
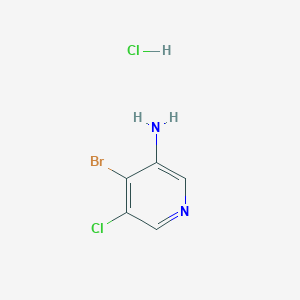
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
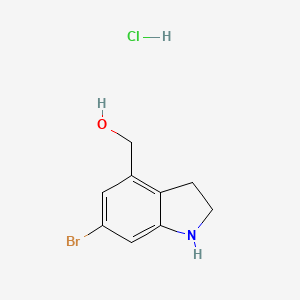
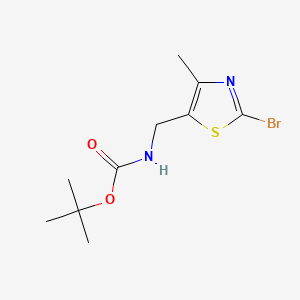
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
